

Technical Guide: Solubility Profile & Characterization of Methyl 2-bromo-4-hydroxybenzoate[1]

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Compound of Interest

Compound Name:	Methyl 2-bromo-4-hydroxybenzoate
CAS No.:	101085-03-4
Cat. No.:	B3030892

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Executive Summary

Methyl 2-bromo-4-hydroxybenzoate (CAS 101085-03-4) is a critical halogenated aromatic intermediate used in the synthesis of complex pharmaceutical scaffolds, particularly for coupling reactions (e.g., Suzuki-Miyaura) and heterocycle formation.[1][2] Its utility is defined by its solubility profile, which dictates the efficiency of reaction workups and purification yields.

This guide provides an in-depth analysis of the compound's solubility across organic solvents, grounded in thermodynamic principles and structural causality. It includes a validated protocol for determining thermodynamic solubility to support in-house specification setting.

Physicochemical Profile & Structural Logic[1]

To predict and manipulate solubility, one must understand the molecular forces at play. **Methyl 2-bromo-4-hydroxybenzoate** possesses three distinct functional regions that govern its interaction with solvents.

Structural Analysis[1]

- Phenolic Hydroxyl (C4-OH): A strong hydrogen bond donor (HBD) and acceptor (HBA).[1] This moiety enhances solubility in protic solvents (MeOH, EtOH) and polar aprotic solvents (DMSO, DMF).[1]
- Methyl Ester (C1-COOCH3): A hydrogen bond acceptor (HBA) with moderate polarity.[1] It facilitates solubility in esters (Ethyl Acetate) and chlorinated solvents (DCM).[1]
- Bromine Atom (C2-Br): A lipophilic, electron-withdrawing group.[1] It increases the partition coefficient (LogP), reducing water solubility and enhancing affinity for non-polar organic phases.[1]

Key Physicochemical Parameters[1]

Parameter	Value	Significance
CAS Number	101085-03-4	Unique Identifier
Molecular Weight	231.04 g/mol	Small molecule, favorable diffusion
LogP (Predicted)	~3.1	Lipophilic; prefers organic phase over aqueous
pKa (Phenolic)	~8.5	Ionizes in basic conditions (pH > 9)
Physical State	Solid / Crystalline	Requires energy to break lattice for dissolution

Solubility Landscape

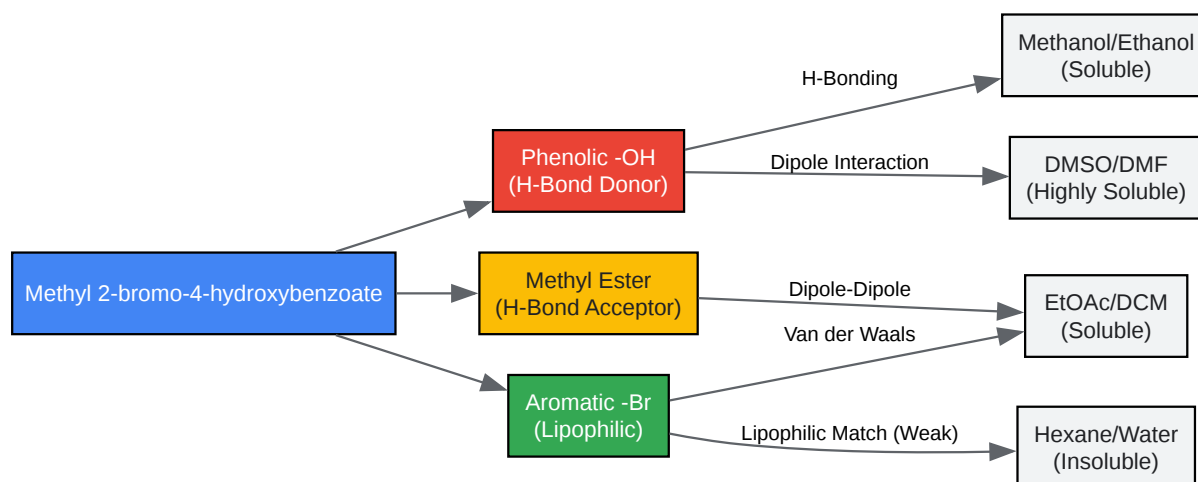
The following solubility classification is derived from synthesis workup protocols and structural analog analysis.

Solvent Compatibility Matrix[1]

Solvent Class	Representative Solvents	Solubility Status	Mechanistic Explanation
Polar Protic	Methanol, Ethanol	High	Solute-solvent hydrogen bonding (Phenol-OH \leftrightarrow Alcohol-OH) overcomes lattice energy.[1]
Polar Aprotic	DMSO, DMF, DMAc	Very High	Strong dipole interactions disrupt the crystal lattice; ideal for stock solutions.[1]
Esters/Ethers	Ethyl Acetate, THF, Diethyl Ether	Moderate to High	"Like dissolves like"; dipole-dipole interactions with the ester group.[1] Used for extraction.[3]
Chlorinated	Dichloromethane (DCM), Chloroform	Moderate	Good solvation of the aromatic core and ester; often used for partitioning.[1]
Aqueous	Water, Acidic Buffer	Low / Insoluble	Hydrophobic aromatic ring and bromine atom dominate; lattice energy > hydration energy.[1]
Hydrocarbon	Hexane, Heptane	Low	Lack of polar interactions; useful as an anti-solvent for precipitation.[1]

Visualization: Solute-Solvent Interaction Logic

The following diagram illustrates the decision logic for solvent selection based on the compound's functional groups.



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Figure 1: Mechanistic interaction map driving solubility behavior.[1]

Experimental Protocols

Since specific thermodynamic solubility values (mg/mL) vary by crystal polymorph and temperature, reliance on literature values is risky.[1] The following Self-Validating Protocol ensures accurate in-house data generation.

Protocol: Thermodynamic Solubility Determination (Shake-Flask Method)[1]

Objective: Determine the saturation solubility of **Methyl 2-bromo-4-hydroxybenzoate** in a target solvent at 25°C.

Reagents:

- Test Compound (CAS 101085-03-4)[1][2][4][5]
- Target Solvent (HPLC Grade)

- Syringe Filters (0.45 μm PTFE for organics, Nylon for aqueous)[1]

Workflow:

- Supersaturation: Add excess solid compound (~20-50 mg) to 1.0 mL of solvent in a glass vial. Ensure undissolved solid remains visible.
- Equilibration: Cap the vial and agitate (shaker or magnetic stir bar) at 25°C for 24–48 hours.
 - Why? Kinetic solubility (short-term) often overestimates true solubility due to metastable states.[1] 24h ensures thermodynamic equilibrium.
- Phase Separation: Centrifuge at 10,000 rpm for 10 minutes or allow to settle.
- Filtration: Filter the supernatant using a syringe filter pre-saturated with the solution (discard first 200 μL to avoid filter adsorption errors).
- Quantification (HPLC-UV):
 - Dilute the filtrate 100x or 1000x with Mobile Phase to fit within the linear calibration range.
 - Inject onto HPLC (C18 Column, ACN:Water gradient, UV detection at 254 nm).
 - Calculate concentration against a standard curve prepared in DMSO.

Protocol: Purification via Recrystallization

This compound is often synthesized via Fischer esterification. The workup relies on its solubility differential.

Solvent System: Toluene or Ethyl Acetate/Hexane (1:4).[1]

- Dissolution: Dissolve crude solid in minimal boiling Toluene (or hot Ethyl Acetate).
- Filtration: Filter hot to remove inorganic salts (insoluble).[1]
- Crystallization: Allow the solution to cool slowly to room temperature, then to 4°C. The lipophilic bromine and ester groups reduce solubility in cold non-polar solvents, forcing crystallization.

- Collection: Filter the white/off-white crystals and wash with cold Hexane.

Synthesis & Application Context

Understanding solubility is crucial for the synthesis workflow of this intermediate.

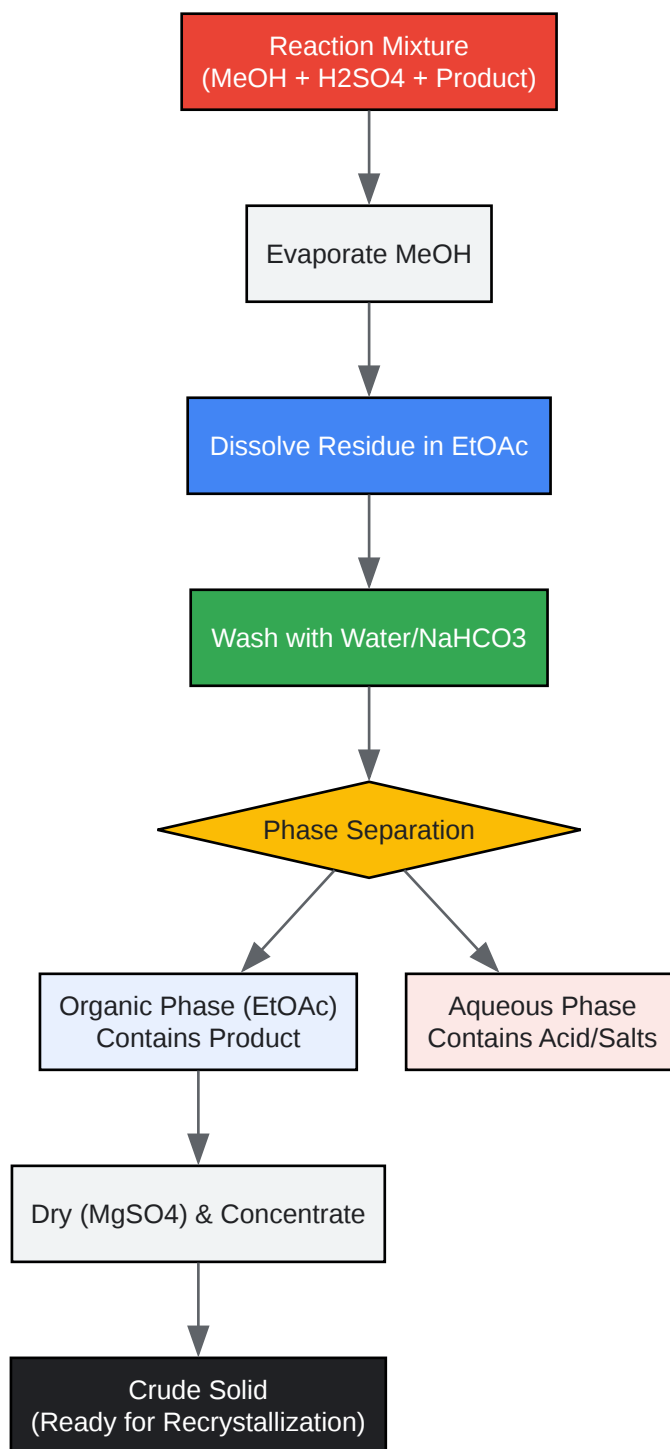
Synthesis Reaction: 2-bromo-4-hydroxybenzoic acid + Methanol +

(Cat.)

Methyl 2-bromo-4-hydroxybenzoate^[1]

Workup Logic:

- Evaporation: Methanol is removed.
- Partitioning: The residue is dissolved in Ethyl Acetate.
- Washing: The organic layer is washed with water.^[6]
 - Mechanism:^{[3][7][8]} The ester (Product) stays in EtOAc (LogP ~3.1).^[1] Unreacted acid (if deprotonated by bicarbonate wash) or inorganic catalysts partition into the aqueous phase.^[1]
- Drying:
removes trace water from the EtOAc phase.



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Figure 2: Solubility-driven workup workflow for **Methyl 2-bromo-4-hydroxybenzoate**.

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